molecular formula C9H13NO4S2 B14901021 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid

5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid

Cat. No.: B14901021
M. Wt: 263.3 g/mol
InChI Key: GEHJTTNMPUNCMX-UHFFFAOYSA-N
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Description

5-(N-Butylsulfamoyl)thiophene-3-carboxylic acid (CAS 1036498-34-6) is a high-purity synthetic building block designed for advanced research applications. This compound features a thiophene ring system, which is a privileged scaffold in medicinal chemistry due to its versatile pharmacophoric properties and its role as a bio-isosteric replacement for phenyl rings, which can improve metabolic stability and binding affinity in drug candidates . The molecule is functionally diversified with both a carboxylic acid and a butylsulfamoyl group, making it a valuable intermediate for constructing more complex molecules. The carboxylic acid group allows for further derivatization via amide bond formation or esterification, while the sulfonamide group can participate in key hydrogen-bonding interactions with biological targets . Thiophene derivatives are extensively investigated for their diverse biological activities, including potential applications as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents . As a key synthetic intermediate, this compound is instrumental in drug discovery and materials science research. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

5-(butylsulfamoyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C9H13NO4S2/c1-2-3-4-10-16(13,14)8-5-7(6-15-8)9(11)12/h5-6,10H,2-4H2,1H3,(H,11,12)

InChI Key

GEHJTTNMPUNCMX-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CS1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes amidation with primary or secondary amines under boron-based catalysis. Tris-(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] efficiently activates the acid for coupling with amines, producing amides in moderate to high yields .

Example Reaction:
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid+R-NH2B(OCH2CF3)3,MeOH5-(n-Butylsulfamoyl)thiophene-3-carboxamide\text{5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{B(OCH}_2\text{CF}_3\text{)}_3, \text{MeOH}} \text{5-(n-Butylsulfamoyl)thiophene-3-carboxamide}

Key Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 80–100°C

  • Yield: 48–77% (depending on steric hindrance of the amine) .

Esterification Reactions

The carboxylic acid can be converted to esters via palladium-catalyzed carbonylation. This method avoids harsh acidic conditions and enables ester formation with alcohols .

Example Reaction:
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid+ROHPdI2,KI, CO5-(n-Butylsulfamoyl)thiophene-3-carboxylate\text{5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid} + \text{ROH} \xrightarrow{\text{PdI}_2, \text{KI, CO}} \text{5-(n-Butylsulfamoyl)thiophene-3-carboxylate}

Optimized Parameters:

  • Catalyst: PdI₂ (5 mol%)

  • Additive: KI (5 equiv)

  • Pressure: 40 atm CO/air (4:1)

  • Yield: Up to 73% for methyl esters .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes halogenation at the 4-position under mild conditions. Bromination using N-bromosuccinimide (NBS) selectively yields 4-bromo derivatives .

Example Reaction:
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid+NBSCH2Cl2,rt4-Bromo-5-(n-butylsulfamoyl)thiophene-3-carboxylic acid\text{5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid} + \text{NBS} \xrightarrow{\text{CH}_2\text{Cl}_2, \text{rt}} \text{4-Bromo-5-(n-butylsulfamoyl)thiophene-3-carboxylic acid}

Key Data:

  • Reaction Time: 2–4 hours

  • Yield: 60–85% .

Sulfonamide Group Reactivity

The n-butylsulfamoyl group participates in reduction and oxidation reactions:

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a sulfonamidine:
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acidLiAlH4,THF5-(n-Butylsulfamidino)thiophene-3-carboxylic acid\text{5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{5-(n-Butylsulfamidino)thiophene-3-carboxylic acid}

  • Yield: ~50% .

Oxidation

Hydrogen peroxide (H₂O₂) oxidizes the sulfonamide to a sulfone:
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acidH2O2,AcOH5-(n-Butylsulfonyl)thiophene-3-carboxylic acid\text{5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{5-(n-Butylsulfonyl)thiophene-3-carboxylic acid}

  • Reaction Time: 6–12 hours

  • Yield: 65–80% .

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group, yielding 5-(n-butylsulfamoyl)thiophene :
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acidH2SO4,Δ5-(n-Butylsulfamoyl)thiophene+CO2\text{5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{5-(n-Butylsulfamoyl)thiophene} + \text{CO}_2

  • Temperature: 150–180°C

  • Yield: 70–90% .

Mechanistic Insights

  • Amidation : B(OCH₂CF₃)₃ activates the carboxylic acid by forming a mixed anhydride intermediate, facilitating nucleophilic attack by the amine .

  • Palladium-Catalyzed Esterification : CO insertion into a palladium-thiophene intermediate generates an acylpalladium species, which reacts with alcohols to form esters .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry for dopamine receptor modulation and antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Variations

The key structural distinction of 5-(n-butylsulfamoyl)thiophene-3-carboxylic acid is the n-butylsulfamoyl substituent. Below is a comparison with analogous thiophene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid n-Butylsulfamoyl (-SO₂NH(CH₂)₃CH₃) at C5; carboxylic acid (-COOH) at C3 C₉H₁₃NO₄S₂ 263.33 Enhanced hydrophilicity due to sulfamoyl group
5-(4-Methylphenyl)thiophene-3-carboxylic acid (9) 4-Methylphenyl (-C₆H₄CH₃) at C5; carboxylic acid at C3 C₁₂H₁₀O₂S 226.27 Aromatic phenyl group increases lipophilicity
5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid (10) 4-Hydroxymethylphenyl (-C₆H₄CH₂OH) at C5; dihydrothiophene ring; carboxylic acid at C3 C₁₂H₁₂O₃S 236.29 Reduced aromaticity due to dihydrothiophene ring
5-[(5-Chloro-2-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid Chloro-methylphenylsulfamoyl (-SO₂NH(C₆H₃ClCH₃)) at C5; carboxylic acid at C3 C₁₂H₁₀ClNO₄S₂ 331.80 Electron-withdrawing Cl enhances stability
5-Bromothiophene-3-carboxylic acid Bromo (-Br) at C5; carboxylic acid at C3 C₅H₃BrO₂S 207.07 Halogen substituent facilitates cross-coupling reactions
5-(3-Hydroxymethylphenyl)thiophene-3-carboxylic acid 3-Hydroxymethylphenyl (-C₆H₄CH₂OH) at C5; carboxylic acid at C3 C₁₂H₁₀O₃S 234.27 Hydroxyl group enables further functionalization

Physicochemical Properties

  • 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid: Reported purity of 98% .
  • Compound 10 : IR (KBr) peaks at 3446 cm⁻¹ (O-H stretch), 1713 cm⁻¹ (C=O), and 1395 cm⁻¹ (S=O). EI-MS m/z: 236 (M⁺). Elemental analysis aligns with C₁₂H₁₂O₃S (C: 61.00%; H: 5.12%; S: 13.57%) .
  • 5-Bromothiophene-3-carboxylic acid : Bromine’s high atomic mass increases density, while the carboxylic acid ensures solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with sulfamoyl groups. For example, ester intermediates (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) can undergo nucleophilic substitution with n-butylsulfamoyl chloride. Reaction optimization includes controlling temperature (e.g., 0–5°C for sulfonylation) and using catalysts like DMAP to enhance yield . Purity can be improved via recrystallization in ethanol/water mixtures.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify thiophene ring protons (δ 6.8–7.5 ppm) and sulfonamide protons (δ 1.0–1.5 ppm for n-butyl chain). Carbonyl signals (δ ~165–170 ppm) confirm the carboxylic acid .
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positions, especially sulfamoyl orientation relative to the thiophene ring .

Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (common for thiophene carboxylic acids) necessitates DMSO or THF as solvents for biological assays. Adjust pH >5.0 to deprotonate the carboxylic acid for improved solubility .
  • pKa : Thiophene-3-carboxylic acid derivatives have pKa ~4.1 (carboxylic acid) and ~9.5 (sulfonamide), determined via potentiometric titration. Buffer selection (e.g., phosphate buffer pH 7.4) must account for ionization states .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

  • Methodological Answer :

  • Analog Synthesis : Modify the n-butyl chain (e.g., branching, halogenation) or replace the sulfamoyl group with ureido/thioureido moieties to assess impact on bacterial RNA polymerase inhibition .
  • Biological Assays : Compare IC50_{50} values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes .

Q. What computational strategies are effective in predicting binding modes with dual targets (e.g., bacterial RNA polymerase and viral reverse transcriptase)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of E. coli RNA polymerase (PDB: 6ALF) and HIV-1 reverse transcriptase (PDB: 3KLF). Focus on interactions between the sulfamoyl group and conserved residues (e.g., Lys394 in RNA polymerase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze hydrogen bond occupancy and binding free energy with MM-PBSA .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50} across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent protocols (e.g., ATP-based viability assays vs. CFU counting). Test compounds alongside positive controls (e.g., rifampicin for RNA polymerase inhibition) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfamoyl group) that may alter activity .

Q. What analytical methods are recommended for identifying and quantifying synthetic impurities?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities like unreacted thiophene-3-carboxylic acid (retention time ~8.2 min) or sulfonamide byproducts .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., 5-bromothiophene-3-carboxamide) to reaction mixtures to confirm identity via peak overlap .

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